Dmmda
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Overview
Description
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and described in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing LSD-like images, mydriasis, ataxia, and time dilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMMDA typically begins with apiole, a natural compound found in the essential oil of parsley. The synthetic route involves several steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
DMMDA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of DMMDA is not fully established. it is believed to act as a partial agonist of the 5-HT2A receptor, similar to other classical psychedelics like LSD. This interaction with the serotonin receptor is thought to be responsible for its hallucinogenic effects .
Comparison with Similar Compounds
DMMDA is structurally similar to other compounds in the phenethylamine and amphetamine classes, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychedelic effects.
3,4-Methylenedioxyamphetamine (MDA): A well-known empathogen and entactogen.
3,4-Methylenedioxymethamphetamine (MDMA):
Uniqueness
This compound is unique in its specific combination of methoxy and methylenedioxy groups on the aromatic ring, which contributes to its distinct pharmacological profile. Unlike some of its analogs, this compound is less commonly encountered and studied, making it a subject of interest for further research .
Properties
CAS No. |
15183-13-8 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3 |
InChI Key |
GRGRGLVMGTVCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1OC)OCO2)OC)N |
Origin of Product |
United States |
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